molecular formula C9H16FNO B15051465 [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol

[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol

Katalognummer: B15051465
Molekulargewicht: 173.23 g/mol
InChI-Schlüssel: RAAKKCBHESAZCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol is a chemical compound that belongs to the class of fluorinated organic molecules. This compound is characterized by the presence of a fluoromethyl group attached to a hexahydro-1H-pyrrolizin-7a-yl structure, which is further connected to a methanol group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves several steps, including the introduction of the fluoromethyl group and the formation of the hexahydro-1H-pyrrolizin-7a-yl structure. One common method involves the reaction of a suitable precursor with fluoromethylating agents under controlled conditions. Industrial production methods may involve the use of phase-transfer catalysts and solvents to enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexahydro-1H-pyrrolizin-7a-yl structure provides a stable framework that can interact with various biological molecules, influencing their function and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol include:

The uniqueness of this compound lies in its specific combination of a fluoromethyl group and a hexahydro-1H-pyrrolizin-7a-yl structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H16FNO

Molekulargewicht

173.23 g/mol

IUPAC-Name

[3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2

InChI-Schlüssel

RAAKKCBHESAZCE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(N2C1)CF)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.